6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, fluoro, chromen, oxazolo, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromen moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic conditions.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the oxazolo[5,4-b]pyridine core: This can be synthesized via a condensation reaction between a pyridine derivative and an oxazole precursor.
Coupling reactions: The final coupling of the cyclopropyl and carboxamide groups is typically achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and chromen moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the oxazolo and pyridine rings, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen moiety can lead to the formation of chromone derivatives, while reduction of the oxazolo ring can yield dihydrooxazole compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving its molecular targets.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar bicyclic structure and are known for their antimicrobial and anticancer properties.
Fluoroquinolones: These are a class of antibiotics that also contain a fluoro group and a bicyclic core structure.
Oxazole Derivatives: These compounds share the oxazole ring and are known for their diverse biological activities.
Uniqueness
What sets 6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-10-17-13(9-16(11-5-6-11)23-20(17)27-24-10)19(25)22-15-7-8-26-18-12(15)3-2-4-14(18)21/h2-4,9,11,15H,5-8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEWYRSBSXGTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CCOC5=C4C=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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